molecular formula C7H5ClN2O3 B12966237 1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one

1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one

Cat. No.: B12966237
M. Wt: 200.58 g/mol
InChI Key: SGWVMGCNBOJKKS-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Number

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its pyridine backbone and substituent positions. The parent structure is pyridine, a six-membered aromatic ring containing one nitrogen atom. Numbering begins at the nitrogen atom and proceeds clockwise to assign positions to substituents. The ethanone group (-COCH₃) occupies position 2, while the nitro (-NO₂) and chloro (-Cl) groups are located at positions 3 and 6, respectively. Thus, the systematic name is 1-(6-chloro-3-nitropyridin-2-yl)ethan-1-one , reflecting the substituents' relative orientations.

The CAS Registry Number, a unique identifier for chemical substances, is not explicitly listed in the provided sources for this specific isomer. However, structurally related compounds with nitro groups at alternative positions on the pyridine ring are documented. For example:

  • 1-(6-Chloro-5-nitropyridin-2-yl)ethanone (CAS 1260669-91-7)
  • 1-(6-Chloro-4-nitropyridin-2-yl)ethan-1-one (CAS 1393575-00-2)

These examples highlight the sensitivity of CAS assignments to substituent positioning, underscoring the importance of precise structural characterization.

Structural Synonyms and Alternative Naming Conventions

Alternative names for this compound arise from variations in substitutive nomenclature and common naming practices. Key synonyms include:

  • 2-Acetyl-6-chloro-3-nitropyridine : Emphasizes the acetyl group (-COCH₃) at position 2.
  • 6-Chloro-3-nitro-2-pyridylethanone : Prioritizes the halo and nitro substituents before the parent pyridine structure.

The term "acetophenone" is sometimes used colloquially for aryl ketones, but this is discouraged in formal contexts due to potential ambiguity. Notably, the provided sources include analogs such as N-(6-chloro-3-nitropyridin-2-yl)acetamide (CAS 139086-97-8), which shares the pyridine backbone but replaces the ketone with an amide group. Such distinctions illustrate how minor functional group changes yield distinct chemical entities.

Molecular Formula and Weight Analysis

The molecular formula C₇H₅ClN₂O₃ is derived from the pyridine ring (C₅H₅N) augmented by substituents:

  • Chlorine (Cl) at position 6
  • Nitro group (-NO₂) at position 3
  • Ethanone (-COCH₃) at position 2

Molecular Weight Calculation :

  • Carbon (C): 7 atoms × 12.01 g/mol = 84.07 g/mol
  • Hydrogen (H): 5 atoms × 1.01 g/mol = 5.05 g/mol
  • Chlorine (Cl): 1 atom × 35.45 g/mol = 35.45 g/mol
  • Nitrogen (N): 2 atoms × 14.01 g/mol = 28.02 g/mol
  • Oxygen (O): 3 atoms × 16.00 g/mol = 48.00 g/mol
  • Total : 84.07 + 5.05 + 35.45 + 28.02 + 48.00 = 200.59 g/mol

This matches the molecular weights of analogous compounds reported in the literature, such as 1-(6-chloro-5-nitropyridin-2-yl)ethanone (200.58 g/mol) and 1-(6-chloro-4-nitropyridin-2-yl)ethan-1-one (200.58 g/mol), validating the calculation.

Property Value
Molecular Formula C₇H₅ClN₂O₃
Molecular Weight (g/mol) 200.59

Properties

Molecular Formula

C7H5ClN2O3

Molecular Weight

200.58 g/mol

IUPAC Name

1-(6-chloro-3-nitropyridin-2-yl)ethanone

InChI

InChI=1S/C7H5ClN2O3/c1-4(11)7-5(10(12)13)2-3-6(8)9-7/h2-3H,1H3

InChI Key

SGWVMGCNBOJKKS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=N1)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of Halogenated Pyridines

  • Process: The halogenated aminopyridine precursor is subjected to nitration using a nitrating mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro group selectively at the 3-position of the pyridine ring.
  • Conditions: The reaction is typically carried out at controlled temperatures (0–50°C) to avoid over-nitration or decomposition. The nitration mixture is added slowly to maintain temperature control.
  • Example: 4-chloro-2-aminopyridine is nitrated to form 4-chloro-2-amino-3-nitropyridine.

Diazotization and Hydrolysis to Form Hydroxy Derivative

  • Process: The amino group in the nitropyridine intermediate is converted to a hydroxy group via diazotization using sodium nitrite and hydrochloric acid at low temperatures (0–5°C), followed by hydrolysis at elevated temperatures (60–80°C).
  • Outcome: This step yields 4-chloro-3-nitropyridin-2-ol, a key intermediate for further acylation.

Acylation to Introduce the Ethanone Group

  • Process: The hydroxy derivative is reacted with an acyl chloride (e.g., acetyl chloride or cyclopropanecarbonyl chloride) in the presence of a base such as triethylamine or pyridine.
  • Conditions: The reaction is performed in chlorinated solvents like dichloromethane at low temperatures (-15 to 0°C) initially, then gradually warmed to room temperature (25–35°C) and stirred for several hours to ensure completion.
  • Purification: After reaction completion, the mixture is washed, dried, and the solvent removed under reduced pressure. The crude product is recrystallized from ethyl acetate or similar solvents to obtain the pure ethanone derivative.

Alternative Synthetic Routes

  • Direct Nitration and Chlorination: Starting from 3-acetylpyridine, selective nitration at the 6-position followed by chlorination at the 2-position can be employed, though this requires careful control of reaction conditions to avoid side reactions.
  • Protection-Deprotection Strategies: Protecting the ketone group as an acetal during nitration can prevent side reactions, followed by deprotection under acidic conditions.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time Notes
Nitration HNO₃ / H₂SO₄ 0–50 1–5 hours Slow addition, temperature control
Diazotization NaNO₂, HCl 0–5 30–60 minutes Stirring at low temp
Hydrolysis Heat reaction mixture 60–80 3 hours Complete hydrolysis of diazonium salt
Acylation Acyl chloride, triethylamine, DCM -15 to 35 2–6 hours Gradual warming, base neutralizes HCl
Purification Washing, drying, recrystallization Ambient to 5 1–2 hours Ethyl acetate recrystallization

Analytical and Research Findings

  • Yield: The nitration and acylation steps typically yield 60–75% of the desired product after purification.
  • Purity: High purity (>98%) is achievable using recrystallization and chromatographic techniques.
  • Spectroscopic Characterization:
    • NMR: Proton NMR shows characteristic aromatic proton shifts influenced by the nitro and chloro substituents, with the ethanone methyl group appearing as a singlet near 2.5 ppm.
    • IR: Strong absorption bands for C=O (~1680 cm⁻¹), NO₂ asymmetric stretch (~1520 cm⁻¹), and C-Cl (~750 cm⁻¹) confirm functional groups.
    • Mass Spectrometry: Molecular ion peaks consistent with the molecular formula confirm the compound identity.

Summary Table of Preparation Steps

Step No. Intermediate/Product Key Reagents/Conditions Yield (%) Reference
1 4-chloro-2-amino-3-nitropyridine HNO₃ / H₂SO₄, 0–50°C ~70
2 4-chloro-3-nitropyridin-2-ol (hydroxy derivative) NaNO₂, HCl, 0–5°C; hydrolysis 60–80°C ~65
3 1-(6-chloro-3-nitropyridin-2-yl)ethan-1-one Acyl chloride, triethylamine, DCM, -15 to 35°C 60–75

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro group can participate in redox reactions, while the chlorine atom can enhance the compound’s binding affinity to target proteins .

Comparison with Similar Compounds

The following analysis compares 1-(6-chloro-3-nitropyridin-2-yl)ethan-1-one with structurally related pyridinyl and heteroaryl ethanones, focusing on substituent effects, synthetic utility, and applications.

Substituent Positioning and Electronic Effects

Compound Name Substituents on Pyridine Ring Molecular Weight Key Properties/Applications Reference
This compound 6-Cl, 3-NO₂, 2-COCH₃ 229.61 g/mol Hypothesized high electrophilicity N/A
1-(6-Chloro-5-nitropyridin-3-yl)ethanone (CAS 127356-40-5) 6-Cl, 5-NO₂, 3-COCH₃ 229.61 g/mol High reactivity in substitution reactions
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CAS 150698-72-9) 6-Cl, 3-COCF₃ 223.56 g/mol Intermediate in agrochemical synthesis
1-(3-Chloro-5-methylpyridin-4-yl)ethan-1-one (CAS 1256809-17-2) 3-Cl, 5-CH₃, 4-COCH₃ 169.61 g/mol Potential ligand in coordination chemistry

Key Observations :

  • Nitro vs. Trifluoromethyl Groups: The nitro group (NO₂) in this compound enhances electrophilicity compared to the trifluoromethyl (CF₃) group in CAS 150698-72-9, making the former more reactive in nucleophilic aromatic substitution (NAS) reactions .
  • Chlorine Positioning : Chlorine at the 6-position (as in the target compound) versus the 3-position (CAS 1256809-17-2) alters steric hindrance and electronic effects, influencing regioselectivity in further derivatization .
Role in Multicomponent Reactions
Catalytic Coupling Reactions
  • Heterobiaryl Synthesis: Cu(I)-catalyzed reactions involving ethanone derivatives (e.g., 1-(3-(phenylethynyl)thiophen-2-yl)ethan-1-one) demonstrate the utility of acetylated heteroarenes in forming axial biaryl compounds, a strategy extendable to the target compound .

Biological Activity

1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one is an organic compound with significant potential in medicinal chemistry, particularly noted for its antimicrobial and anticancer properties. This article provides a detailed examination of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₈ClN₃O₂ and a molecular weight of approximately 201.62 g/mol. Its structure features a pyridine ring substituted with a chlorine atom at the 6-position and a nitro group at the 3-position, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways through:

  • Enzyme Inhibition: The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that inhibit enzyme activity.
  • Receptor Binding: The chlorine atom may enhance binding affinity to target proteins, influencing downstream signaling pathways.

Antimicrobial Properties

Research indicates that compounds containing nitro groups, such as this compound, exhibit significant antimicrobial activity. The mechanism often involves the reduction of the nitro group to form reactive species that can damage cellular components, including DNA, leading to cell death. For instance, similar nitro compounds have been shown to act against various microorganisms by producing toxic intermediates upon reduction .

Anticancer Activity

In studies focused on kinase inhibition, this compound displayed an IC50 value of 444 nM against p70S6Kβ (S6K2), indicating potential as a starting point for developing selective inhibitors for this kinase. Although it did not show significant activity against other kinases like MAPKAPK2 or MPS1, its specific action on p70S6Kβ highlights its relevance in cancer research .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique aspects compared to this compound:

Compound NameStructural FeaturesUnique Aspects
1-(6-Chloropyridin-3-yl)ethanoneChlorine at 6-position, no nitro groupDifferent reactivity and biological activity due to lack of nitro group
1-(6-Chloro-5-nitropyridin-3-yl)ethanoneNitro group at different positionVariation in chemical properties and potential applications
N-(4-Chloro-pyridin-2-yloxy)-N-methylacetamideContains chloro and nitrogen functionalitiesPotentially different biological activity due to structural differences

Case Studies and Research Findings

Recent studies have explored various aspects of the biological activity of nitro-containing compounds. A review highlighted that the presence of the nitro group can significantly enhance pharmacokinetic properties and overall biological efficacy. For example, certain nitro derivatives have been developed as effective antimicrobial agents due to their ability to generate reactive intermediates upon reduction .

In another study focusing on kinase inhibitors, the compound was synthesized and evaluated for its inhibitory potency against selected kinases. Although it showed limited activity against some targets, its specific interaction with p70S6Kβ opens avenues for further development in targeted cancer therapies .

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